molecular formula C20H24N2OS2 B2849524 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034310-16-0

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2849524
CAS RN: 2034310-16-0
M. Wt: 372.55
InChI Key: WPTPZEVPEQFDSD-UHFFFAOYSA-N
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Description

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H24N2OS2 and its molecular weight is 372.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A fundamental aspect of research on this compound involves its synthesis and characterization. Molecules with a thieno[2,3-b]pyridine scaffold, similar to the core structure of the compound , have been synthesized and characterized through various spectroscopic methods such as NMR, IR, MS spectrometry, and X-ray crystallography. These methodologies allow for the detailed structural elucidation of novel compounds, providing insights into their potential applications in material science, pharmacology, and chemical synthesis (Mabkhot et al., 2015).

Biological Screening

Compounds with structural similarities to the mentioned molecule have been subjected to biological screening, particularly for antimicrobial activities. Organotin(IV) complexes derived from related chemical structures have shown significant antibacterial activities against various microorganisms, suggesting potential applications in developing new antibacterial agents (Singh et al., 2016).

Antitumor Agents

Thienopyridine and benzofuran derivatives, which share structural features with the compound, have been identified as potent anti-tumor agents. This highlights the compound's potential in contributing to the development of new therapeutic agents for cancer treatment (Hayakawa et al., 2004).

Organocatalytic Synthesis

The compound's framework is conducive to the development of novel synthetic methodologies. For instance, the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity demonstrates the compound's relevance in advancing synthetic organic chemistry and drug discovery processes (Chen et al., 2009).

properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS2/c23-19(20(7-1-2-8-20)18-4-3-10-25-18)22-13-16(14-22)21-9-5-17-15(12-21)6-11-24-17/h3-4,6,10-11,16H,1-2,5,7-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTPZEVPEQFDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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